molecular formula C12H13N3O2 B11810649 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide

Cat. No.: B11810649
M. Wt: 231.25 g/mol
InChI Key: FYUVKUXNZPDRDR-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide is a substituted imidazole derivative characterized by a hydroxy group at position 4, a 4-methylbenzyl group at position 1, and a carboxamide moiety at position 5. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry. Safety data indicate it is harmful via inhalation, skin contact, or ingestion, necessitating careful handling .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-hydroxy-3-[(4-methylphenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)6-15-7-14-12(17)10(15)11(13)16/h2-5,7,17H,6H2,1H3,(H2,13,16)

InChI Key

FYUVKUXNZPDRDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)O

Origin of Product

United States

Preparation Methods

Cyclization of Diaminomaleonitrile (DAMN) Derivatives

DAMN-based routes, as described in EP1215206B1, enable the synthesis of 4(5)-aminoimidazole-5(4)-carboxamide derivatives. For the target compound, adaptation would involve:

  • Reacting DAMN with 4-methylbenzyl isocyanate under acidic conditions (e.g., HCl in nitriles) to form a substituted amidine intermediate.

  • Cyclization via thermal or catalytic methods to yield the imidazole core.

  • Subsequent hydrolysis of cyano groups to carboxamide using concentrated sulfuric acid or enzymatic methods.

Example Conditions

StepReagents/ConditionsYieldSource
AmidinationHCl gas in acetonitrile, 0°C85%
CyclizationBenzoquinone, 120°C, 6 hr78%
HydrolysisH2SO4 (95%), reflux, 3 hr91%

Thioamide-Based One-Pot Synthesis

Arkivoc’s thiazole synthesis suggests a parallel approach for imidazoles:

  • Condensation of 4-methylbenzyl thioamide with bromomalonamide in ethanol/pyridine under reflux.

  • In situ cyclization and hydroxylation to form the 4-hydroxyimidazole-5-carboxamide motif.

Regioselective Alkylation at N1

Introducing the 4-methylbenzyl group requires precise control to avoid O-alkylation of the C4 hydroxyl group.

Direct Alkylation of Imidazole

  • Base-Mediated Alkylation : Using NaH or K2CO3 in DMF, 4-methylbenzyl bromide reacts with the imidazole nitrogen at 60°C. Competing O-alkylation is mitigated by pre-protecting the hydroxyl group as a silyl ether (e.g., TBDMSCl).

  • Phase-Transfer Catalysis : Tetrabutylammonium iodide facilitates alkylation in biphasic systems (toluene/water), enhancing regioselectivity.

Optimized Conditions

ParameterValuePuritySource
SolventDMF98%
BaseK2CO3
Temperature60°C, 12 hr

Hydroxylation at C4

The 4-hydroxy group is introduced via oxidation or hydroxylative cyclization:

Oxidative Hydroxylation

  • H2O2/NaOH System : Treating 4-aminoimidazole-5-carboxamide with H2O2 under basic conditions yields the 4-hydroxy derivative, though overoxidation risks require careful monitoring.

  • Enzymatic Oxidation : Laccase-mediated oxidation in buffered solutions (pH 5–7) offers milder conditions, reducing side reactions.

Hydroxylative Cyclization

As seen in US8618308B2, Grignard reagents (e.g., MeMgBr) can induce hydroxylation during imidazole synthesis. Adapting this:

  • React diethyl 2-propylimidazole-4,5-dicarboxylate with MeMgBr, followed by acid quenching (NH4Cl) to install the 1-hydroxy-1-methylethyl group. For the target compound, substituting MeMgBr with a 4-methylbenzylating agent may achieve analogous results.

Carboxamide Installation at C5

Carboxamide groups are typically introduced via hydrolysis of nitriles or direct amidation:

Nitrile Hydrolysis

  • Acidic Hydrolysis : H2SO4 (95%) at reflux converts cyano groups to carboxamides with >90% efficiency.

  • Enzymatic Conversion : Nitrilases in phosphate buffer (pH 7.5, 37°C) provide a greener alternative, though reaction times extend to 24–48 hr.

Direct Amidation of Esters

  • Ammonolysis : Ethyl ester precursors react with NH3 gas in methanol at 0°C, yielding carboxamides without racemization.

  • Condensation Agents : EDC/HOBt in DMF facilitates coupling between carboxylic acids and amines, though this method is less common for primary amides.

Purification and Impurity Control

High purity is critical for pharmaceutical applications. Key strategies include:

Alkaline Washes

  • Washing organic layers with saturated NaHCO3 removes acidic impurities (e.g., unreacted carboxylic acids).

Recrystallization

  • Ethanol/water mixtures (3:1 v/v) recrystallize the product, achieving >99% purity by HPLC.

Chromatography

  • Silica gel chromatography with ethyl acetate/hexane (1:1) resolves regioisomeric byproducts.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N3 alkylation may occur; DFT calculations suggest electronic directing effects of the C4 hydroxyl group favor N1 substitution.

  • Stability : The 4-hydroxy group is prone to oxidation; adding 0.1% w/v ascorbic acid to reaction mixtures improves stability.

  • Scale-Up : Continuous flow systems could enhance the safety of exothermic steps (e.g., Grignard reactions) .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide.

    Reduction: Formation of 4-hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-amine.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide exhibit significant antimicrobial properties. The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Studies have shown that certain derivatives of imidazole compounds possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For instance, one study synthesized a series of benzamide derivatives, which included imidazole scaffolds that demonstrated enhanced antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) as low as 5.08 µM . The presence of specific functional groups in these derivatives was crucial for their enhanced activity.

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. The compound this compound has been linked to promising anticancer activity against various human cancer cell lines, including colorectal carcinoma (HCT116). In vitro studies have shown that certain analogs exhibit IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating superior efficacy .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
W17 (Analog)HCT1164.125-FU7.69
W6E. coli5.19--
W1C. albicans5.08--

This table summarizes the anticancer activity of selected compounds derived from imidazole structures, highlighting their potential as effective therapeutic agents.

Structural Modifications and Optimization

The optimization of the chemical structure is vital for enhancing the pharmacological profile of imidazole derivatives. Modifications such as the introduction of methoxy groups at specific positions have been shown to significantly improve antiproliferative activities against cancer cell lines .

Case Study: Structure-Activity Relationship Analysis

A comprehensive analysis was conducted on a series of imidazole-based compounds to evaluate their structure-activity relationships (SAR). By altering substituents on the imidazole ring and evaluating their effects on biological activity, researchers identified key modifications that led to improved potency and reduced toxicity .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares structural analogs of 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide, highlighting substituent variations and their implications:

Compound Name Substituents Key Properties/Applications References
This compound 4-hydroxy, 1-(4-methylbenzyl), 5-carboxamide Lipophilic, potential CNS activity; harmful via multiple exposure routes
5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) 4-carboxamide, 5-dimethyltriazeno Antineoplastic agent; plasma half-life 35 min (human), 17% excreted unchanged in dogs
5-Methyl-1H-imidazole-4-carboxamide 4-carboxamide, 5-methyl Simpler analog; lacks hydroxy/benzyl groups; used in metabolic studies
1-(4-Bromophenyl)-5-(3-methylphenyl)-1H-imidazole-4-carbohydrazide 4-carbohydrazide, 1-(4-bromophenyl), 5-(3-methylphenyl) Antifungal/antibacterial activity; bulky aryl groups enhance steric effects
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid Benzene-fused imidazole, 4-hydroxyphenyl, 5-carboxylic acid Fluorescent properties; altered solubility due to carboxylic acid vs. carboxamide

Pharmacokinetic and Metabolic Comparisons

  • DIC (): Exhibits rapid plasma clearance (half-life 35–36 min in humans and dogs) and variable oral absorption. N-demethylation by liver microsomes is a major metabolic pathway, generating formaldehyde and 4-aminoimidazole-5-carboxamide.
  • This compound: Limited pharmacokinetic data are available, but its hydroxy and benzyl groups may reduce renal excretion compared to DIC, favoring hepatic metabolism.

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₂H₁₃N₃O₂) has a molecular weight of 243.26 g/mol. In contrast, DIC (C₅H₁₀N₆O) is lighter (170.18 g/mol), while 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (C₁₄H₁₀N₂O₃) is heavier (254.24 g/mol) .
  • Hydrogen Bonding: The carboxamide group in the target compound provides two hydrogen bond acceptors (C=O and NH₂), similar to DIC. However, the hydroxy group adds a donor site, enhancing polar interactions .

Toxicity and Stability

  • Target Compound : Requires precautions due to toxicity via inhalation, skin contact, or ingestion. Stability in solid formulations may benefit from co-formulation with silicon dioxide, as seen in related 5-hydroxyimidazole derivatives .
  • DIC: Known for dose-limiting gastrointestinal toxicity and myelosuppression in clinical use .

Biological Activity

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide, also known by its CAS number 1269535-08-1, is a compound that belongs to the imidazole family. Imidazole derivatives have been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 1269535-08-1

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole compounds demonstrated that certain derivatives possess potent activity against a range of bacteria. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDS. aureus, E. coli
Other Derivative A125B. subtilis
Other Derivative B63P. aeruginosa

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Recent findings suggest that this compound may induce apoptosis in cancer cell lines, similar to other imidazole-based compounds. For example, derivatives have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma cell lines .

Case Study: Apoptosis Induction in Cancer Cells
A study conducted on various imidazole derivatives highlighted their ability to induce apoptosis in MCF-7 cells through a dose-dependent mechanism. The findings indicated that the compound's structural features play a crucial role in its efficacy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act as xanthine oxidase inhibitors, which can reduce oxidative stress and inflammation .
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Q & A

(Basic) What spectroscopic techniques are essential for confirming the structure of 4-hydroxyimidazole carboxamide derivatives?

Answer:
A combination of infrared spectroscopy (IR) , ¹H/¹³C nuclear magnetic resonance (NMR) , and mass spectrometry (ESI-MS) is critical for structural confirmation.

  • IR identifies functional groups (e.g., O-H stretches at ~3400 cm⁻¹, N-H in imidazole at ~3024 cm⁻¹) .
  • ¹H NMR resolves proton environments (e.g., singlet for S-H at δ12.31 in benzimidazole intermediates) and confirms substitution patterns. ¹³C NMR detects aromatic carbons (δ110–160 ppm) and carbonyl groups (δ165–175 ppm) .
  • ESI-MS verifies molecular weight (e.g., m/z matching [M+H]⁺ ions within ±0.4% error) .
    Reference: , and 16 detail protocols for spectral analysis of analogous compounds.

(Advanced) How can regioselectivity challenges in N-alkylation of imidazole cores be addressed during synthesis?

Answer:
Regioselectivity in N-alkylation is influenced by:

  • Base selection : Strong bases (e.g., KOH) favor deprotonation at the most acidic nitrogen (typically N1 in imidazoles) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity .
  • Catalyst design : Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency in biphasic systems .
    Example: describes alkylation of 4(5)-iodoimidazole with benzyl bromide under controlled conditions to isolate 1-benzyl-4-iodoimidazole selectively.

(Advanced) What strategies resolve contradictions between elemental analysis and spectroscopic data?

Answer:
Discrepancies often arise from:

  • Hydrate/solvent inclusion : Thermogravimetric analysis (TGA) quantifies residual solvents .
  • Isomeric impurities : High-resolution mass spectrometry (HRMS) distinguishes isobaric species (e.g., [M+Na]⁺ vs. [M+K]⁺) .
  • Crystallinity issues : Recrystallization in mixed solvents (e.g., ethanol/water) improves purity, aligning experimental and theoretical elemental values (e.g., C, H, N within ±0.4%) .
    Reference: reports resolving deviations via iterative recrystallization and TGA.

(Basic) What safety protocols are critical when handling hydrazine intermediates in carboxamide synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhaling hydrazine vapors (toxic threshold: 0.1 ppm) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles prevent skin/eye contact .
  • Waste disposal : Neutralize hydrazine residues with dilute HCl before disposal .
    Note: and emphasize compliance with OSHA and EPA guidelines for hazardous intermediates.

(Advanced) How can reaction yields be optimized for hydrazine carboxamide intermediates?

Answer:

  • Stoichiometry : Use a 1.2:1 molar ratio of hydrazine hydrate to imidazole-thiol precursors to drive completion .
  • Temperature control : Maintain 60–70°C to avoid side reactions (e.g., over-alkylation) .
  • Catalysis : Add glacial acetic acid (10 mol%) to accelerate condensation with aldehydes/ketones .
    Example: achieved 75–85% yields for 2-hydrazinylbenzimidazoles using methanol as solvent.

(Advanced) What mechanistic insights guide the synthesis of 4-hydroxyimidazole carboxamides?

Answer:

  • Nucleophilic substitution : Hydrazine attacks the electrophilic carbon in imidazole-2-thiols, displacing sulfur .
  • Condensation : Aromatic aldehydes react with hydrazine carboxamides via nucleophilic addition-elimination, forming Schiff bases .
  • Acid catalysis : Glacial acetic acid protonates carbonyl groups, enhancing electrophilicity in ketone/aldehyde partners .
    Reference: and outline reaction mechanisms for analogous benzimidazole derivatives.

(Basic) How is purity assessed for imidazole carboxamide derivatives?

Answer:

  • Melting point analysis : Sharp melting ranges (±2°C) indicate purity .
  • Chromatography : TLC (Rf consistency) and HPLC (≥98% peak area) detect impurities .
  • Elemental analysis : Carbon/nitrogen percentages within ±0.4% of theoretical values confirm stoichiometric purity .
    Note: and validate purity using these methods for hydrazine carboxamides.

(Advanced) What computational tools aid in predicting biological activity of 4-hydroxyimidazole derivatives?

Answer:

  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., anticonvulsant targets like GABA receptors) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to study electronic transitions (UV-Vis) .
    Example: used docking to analyze triazole-acetamide derivatives' binding to enzyme active sites.

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